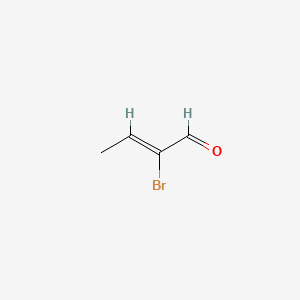

(2Z)-2-bromobut-2-enal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2Z)-2-bromobut-2-enal” is a chemical compound with the molecular formula C4H5BrO . It has a molecular weight of 148.99 . The IUPAC name for this compound is (2Z)-2-bromo-2-butenal . The compound is typically 95% pure .

Molecular Structure Analysis

The InChI code for “(2Z)-2-bromobut-2-enal” is 1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3/b4-2- . This code provides a specific description of the compound’s molecular structure .Physical And Chemical Properties Analysis

“(2Z)-2-bromobut-2-enal” has a molecular weight of 148.99 . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the data I have .科学的研究の応用

Carbene-Catalyzed Enantioselective Annulation

2-Bromocrotonaldehyde is used in carbene-catalyzed enantioselective annulation of dinucleophilic hydrazones and bromoenals for access to aryl-dihydropyridazinones and related drugs . This reaction includes polarity-inversion of aryl aldehyde-derived hydrazones followed by chemo-selective reaction with enal-derived α,β-unsaturated acyl azolium intermediates . The aryl-dihydropyridazinone products accessed by this protocol can be readily transformed into drugs and bioactive molecules .

α-Bromination Reaction on Acetophenone Derivatives

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . 2-Bromocrotonaldehyde can be used in the bromination of various acetophenone derivatives, employing pyridine hydrobromide perbromide as the brominating agent . This reaction explores the effects of reaction time, reaction temperature, and dosage of the brominating agent .

Spectral Investigation and Conformational Analysis

2-Bromocrotonaldehyde can be used in experimental and theoretical spectral investigation and conformational analysis . This is performed by IR spectroscopy and density functional theory (DFT) .

作用機序

Target of Action

It’s known that aldehydes can interact with various biological molecules, including proteins and dna, potentially altering their function .

Mode of Action

Aldehydes, in general, can form covalent bonds with nucleophilic sites in proteins and nucleic acids, which can lead to alterations in their structure and function .

Biochemical Pathways

Aldehydes can participate in various biochemical reactions, including oxidation-reduction reactions and the formation of Schiff bases .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Bromocrotonaldehyde are not well-studied. As a small molecule, it’s likely to be absorbed and distributed throughout the body. Aldehydes can be metabolized by enzymes such as aldehyde dehydrogenases, and excreted via renal or hepatic routes .

Result of Action

Aldehydes can cause protein dysfunction and dna damage, which can lead to cellular toxicity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromocrotonaldehyde. For instance, the reactivity of aldehydes can be influenced by the pH of the environment .

将来の方向性

特性

IUPAC Name |

(Z)-2-bromobut-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3/b4-2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZLVLCBCZGSSH-RQOWECAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C=O)\Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromocrotonaldehyde | |

CAS RN |

24247-53-8, 33718-99-9 |

Source

|

| Record name | Crotonaldehyde, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024247538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 2-bromo-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033718999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。